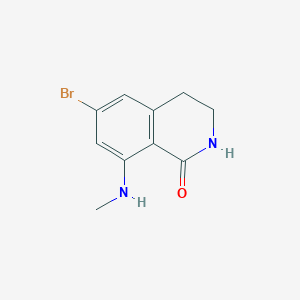
(5S)-1-(tert-Butoxycarbonyl)-5-ethyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-1-(tert-Butoxycarbonyl)-5-ethyl-L-proline is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-1-(tert-Butoxycarbonyl)-5-ethyl-L-proline typically involves the protection of the amino group of L-proline with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for the Boc protection .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process might include steps like crystallization and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-1-(tert-Butoxycarbonyl)-5-ethyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to convert carbonyl groups to alcohols or amines.
Substitution: This reaction can involve the replacement of a hydrogen atom with another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
(5S)-1-(tert-Butoxycarbonyl)-5-ethyl-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein synthesis.
Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (5S)-1-(tert-Butoxycarbonyl)-5-ethyl-L-proline involves its interaction with specific molecular targets, such as enzymes. The Boc group protects the amino group, allowing selective reactions at other positions on the molecule. This protection is crucial in multi-step synthesis processes where selective reactivity is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
- (3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
- (2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid
Uniqueness
What sets (5S)-1-(tert-Butoxycarbonyl)-5-ethyl-L-proline apart from these similar compounds is the presence of the ethyl group at the 5-position, which can influence its reactivity and the types of reactions it can undergo. This unique structural feature makes it particularly useful in specific synthetic applications where other similar compounds might not be as effective .
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
(2S,5S)-5-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-7-9(10(14)15)13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 |
InChI-Schlüssel |
AREPFWVWZHSJPD-IUCAKERBSA-N |
Isomerische SMILES |
CC[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CCC1CCC(N1C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


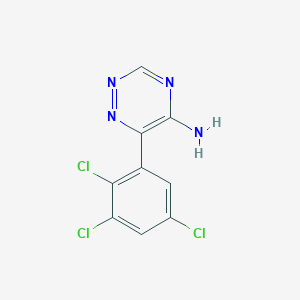
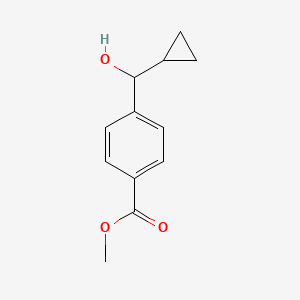
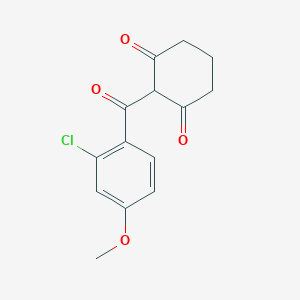
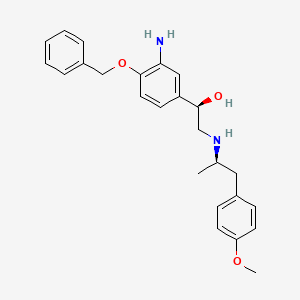
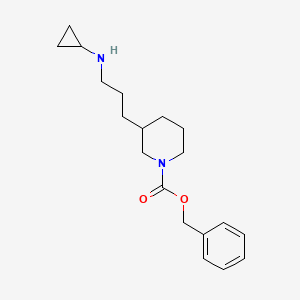

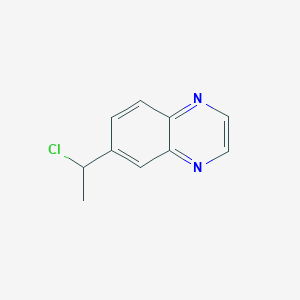


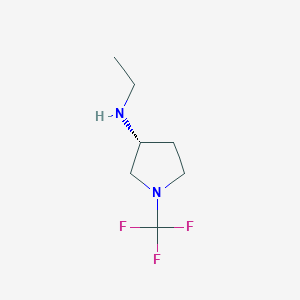
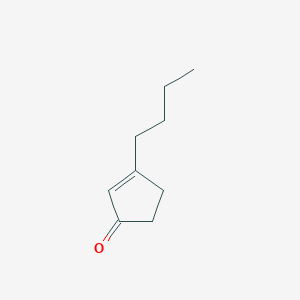
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile](/img/structure/B13972790.png)

